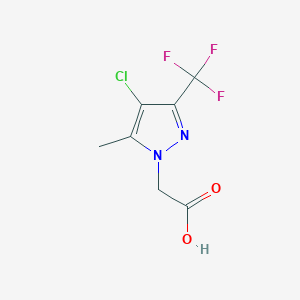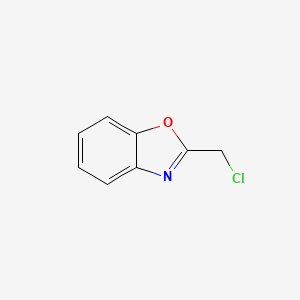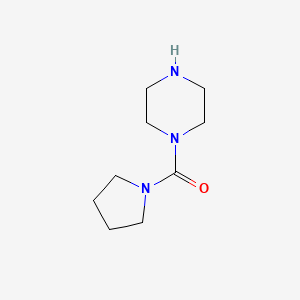
1-(Piperazin-1-il)-1-pirrolidinilmetanona
Descripción general
Descripción
Piperazin-1-yl-pyrrolidin-1-yl-methanone (PPM) is a novel, non-toxic, and highly stable synthetic compound that has been studied for its potential applications in the fields of medicine and biotechnology. PPM is a member of the piperazin-1-yl-pyrrolidin-1-yl-methanone family, which includes several compounds with similar structures and properties. PPM is a derivative of the piperazine ring, which is found in many drugs, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de "1-(Piperazin-1-il)-1-pirrolidinilmetanona" centrándose en sus aplicaciones de investigación científica:
Actividad Citotóxica
Este compuesto se ha utilizado en el diseño y síntesis de derivados para evaluar la actividad citotóxica in vitro contra diversas líneas celulares de cáncer, como BT-474, HeLa, MCF-7, NCI-H460 y HaCaT utilizando el ensayo MTT .
Beneficios Metabólicos
La investigación indica que los derivados de este compuesto pueden reducir eficazmente los niveles elevados de glucosa y triglicéridos en modelos animales de obesidad inducida por una dieta rica en grasas .
Antagonista de los Adrenoceptores
El compuesto se ha estudiado por su actividad intrínseca en los adrenoceptores α1A y α1B, que son objetivos potenciales para el tratamiento de ciertas afecciones cardiovasculares y psiquiátricas .
Controles de Ingeniería
En seguridad ocupacional, este compuesto se menciona en el contexto de los controles de ingeniería que eliminan los peligros o colocan barreras entre los trabajadores y los peligros .
Actividad Anti-VIH
Los derivados del indol que contienen este compuesto han mostrado una actividad anti-VIH significativa con un alto índice de selectividad y bajos valores de IC50 en estudios de predicción molecular .
Inhibición de MAGL
Un nuevo inhibidor de la lipasa de monoacilglicerol (MAGL), que está involucrado en la señalización endocannabinoide, se identificó mediante un cribado virtual utilizando un compuesto relacionado con la this compound .
Diseño y síntesis de derivados sustituidos de (1-(bencil)-1H-1,2,3-triazol-4-il) (piperazin-1-il)metanona Beneficios metabólicos de 1-(3-(4-(o-tolil)piperazin-1-il)propil)pirrolidin… Descubrimiento impulsado computacionalmente de fenil(piperazin-1-il)metanona… (Piperazin-1-il)(pirrolidin-1-il)metanona - Productos Químicos de Investigación Una breve revisión del potencial biológico de los derivados del indol
Mecanismo De Acción
Mode of Action
A related compound, phenyl(piperazin-1-yl)methanone, has been identified as an inhibitor of monoacylglycerol lipase (magl) . This suggests that Piperazin-1-yl-pyrrolidin-1-yl-methanone may interact with similar targets and induce changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Piperazin-1-yl-pyrrolidin-1-yl-methanone. For instance, the compound is stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, proper ventilation can remove or dilute air contaminants, potentially influencing the compound’s action .
Propiedades
IUPAC Name |
piperazin-1-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKELOMQESZMHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375162 | |
| Record name | Piperazin-1-yl-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73331-93-8 | |
| Record name | Piperazin-1-yl-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73331-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



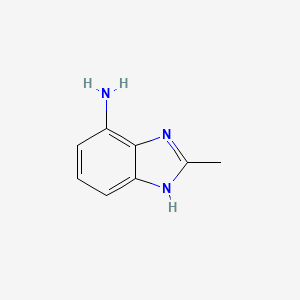




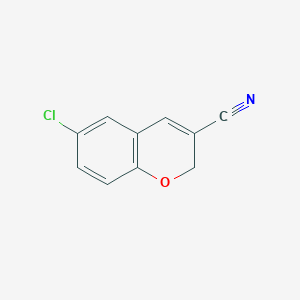
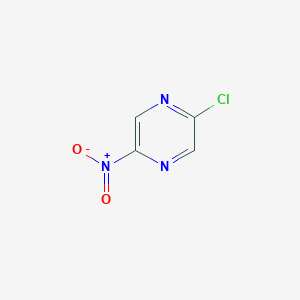
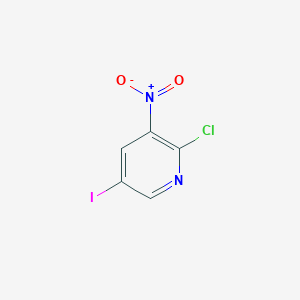
![cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1586501.png)

